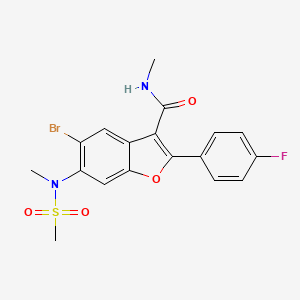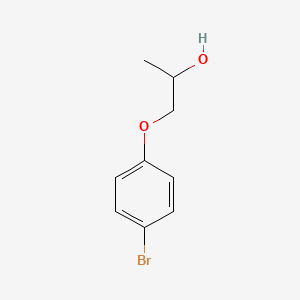
(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates
Wirkmechanismus
The mechanism of action of (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)pyridine: Another piperidine derivative with similar structural features.
1-Benzylpiperidine: Shares the piperidine core but with different substituents.
4-Chlorobenzylpiperidine: Similar structure with a different position of the chlorine atom.
Uniqueness
(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H19ClN2 |
|---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H19ClN2/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16/h3-6,12H,1-2,7-10,15H2 |
InChI-Schlüssel |
VTEAVAKPDJFANZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-(3-chloropropoxy)phenyl]ethanol](/img/structure/B8633485.png)
![1-Azabicyclo[4.3.1]decane-8-carbonitrile](/img/structure/B8633492.png)


